

Apinac: A Technical Overview of a Novel Synthetic Cannabinoid for Research Applications

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Compound of Interest

Compound Name: *Apinac*

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This technical guide provides an in-depth analysis of initial research findings on the synthetic cannabinoid **Apinac** (also known as AKB-57) and its fluorinated analog, 5F-**Apinac**. Synthetic cannabinoids are a large class of molecules that bind to the same cannabinoid receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds are of significant interest to the research community for their potential therapeutic applications and for understanding the functioning of the endocannabinoid system. This document summarizes the available quantitative data, details experimental protocols for its study, and visualizes its metabolic and signaling pathways.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on **Apinac** and its analogs.

Table 1: Pharmacokinetic Properties of 5F-**Apinac** in Rabbits

This table presents the pharmacokinetic parameters of 5F-**Apinac** following intravenous administration to rabbits at three different dosages. The data indicates a dose-dependent pharmacokinetic profile, characterized by rapid biotransformation and subsequent gradual elimination.^[1]

Dosage (mg/kg)	Half-life (t _{1/2}) (min)	Area Under the Curve (AUC 0–24h) (ng/mL × h)	Mean Residence Time (MRT 0–24h) (min)	Clearance (mL/(kg × h))
0.1	74.8 ± 27.5	1737.5 ± 421.9	106.6 ± 39.8	14.2 ± 8
1.0	47.9 ± 2.1	2957.04 ± 270.4	53.5 ± 1.8	153 ± 2
2.0	26.0 ± 5.9	4132.5 ± 445.2	24.03 ± 6.9	324 ± 5

Data are represented as mean ± standard deviation.[1]

Table 2: Identified Metabolites of **Apinac** in Rats

Metabolic analysis of **Apinac** in rat models has identified several metabolites, primarily resulting from ester hydrolysis and subsequent modifications.[2] The major metabolic pathway involves the cleavage of the ester bond, leading to the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol, which then undergo further biotransformation.[2] Ten key metabolites have been identified through these processes.[2]

Metabolite ID	Metabolic Pathway
M1	Hydroxylation of N-pentylindazole-3-carboxylic acid
M2	Carbonylation of N-pentylindazole-3-carboxylic acid
M3	Carboxylation of N-pentylindazole-3-carboxylic acid
M4	Glucuronidation of hydroxylated metabolite
M5	Ester hydrolysis product (N-pentylindazole-3-carboxylic acid)
M6	Ester hydrolysis product (1-adamantanol)
M7	Hydroxylation of the adamantyl ring
M8	Dihydroxylation of the adamantyl ring
M9	Trihydroxylation of the adamantyl ring
M10	Glucuronidation of 1-adamantanol

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of **Apinac** and **5F-Apinac**.

2.1. In Vivo Metabolism Study of **Apinac** in Rats

- Animal Model: Male Wistar rats were used for the in vivo metabolism studies.[\[2\]](#)
- Drug Administration: **Apinac** was administered to the rats, and urine samples were collected for analysis.[\[2\]](#)
- Sample Preparation: Urine samples were prepared for analysis using a protocol involving enzymatic hydrolysis with β -glucuronidase to cleave conjugated metabolites, followed by

liquid-liquid extraction with a mixture of n-pentane and ethyl acetate. The organic layer was then evaporated to dryness and reconstituted for analysis.[2]

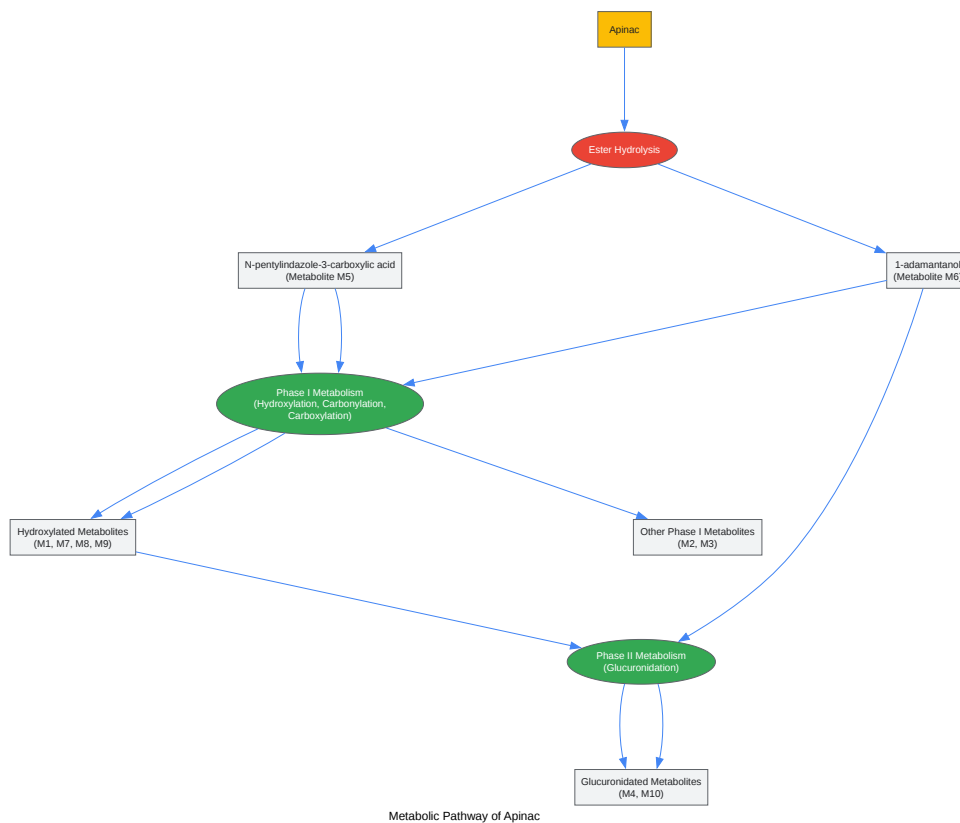
- Analytical Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent 7890B gas chromatograph coupled with an Agilent 5977A mass spectrometer was used. An HP-5MS capillary column was employed for separation. The oven temperature was programmed with an initial hold, followed by a ramped increase.[2]
 - Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): An Agilent 1290 Infinity liquid chromatograph coupled to an Agilent 6540 quadrupole time-of-flight mass spectrometer was utilized. A ZORBAX Eclipse Plus C18 column was used for chromatographic separation with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]

2.2. Pharmacokinetic Study of 5F-**Apinac** in Rabbits

- Animal Model: Twelve rabbits were divided into three groups for the pharmacokinetic study. [3]
- Drug Administration: 5F-**Apinac** was administered intravenously at dosages of 0.1, 1, and 2 mg/kg.[3]
- Sample Collection: Blood samples were collected at nine time points over a 24-hour period. [3]
- Analytical Method: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the quantification of 5F-**Apinac** in plasma samples.[3]

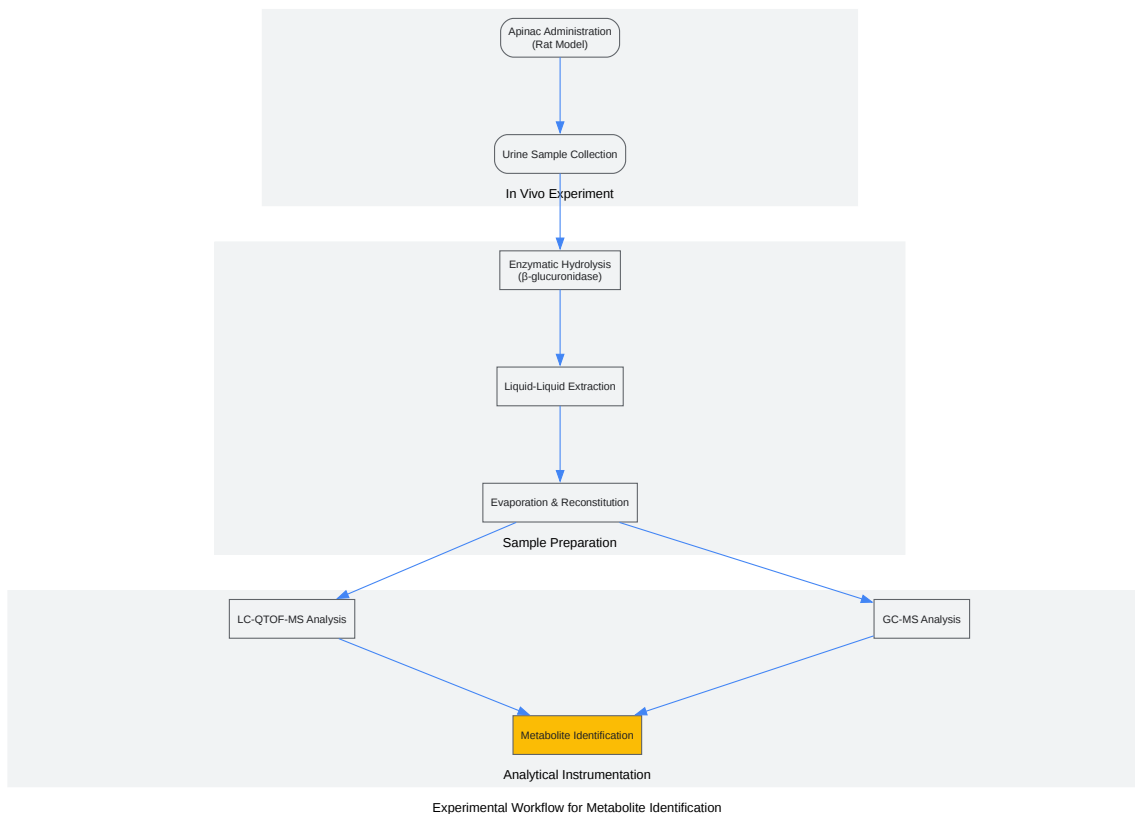
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **Apinac**'s biological activity and analysis.



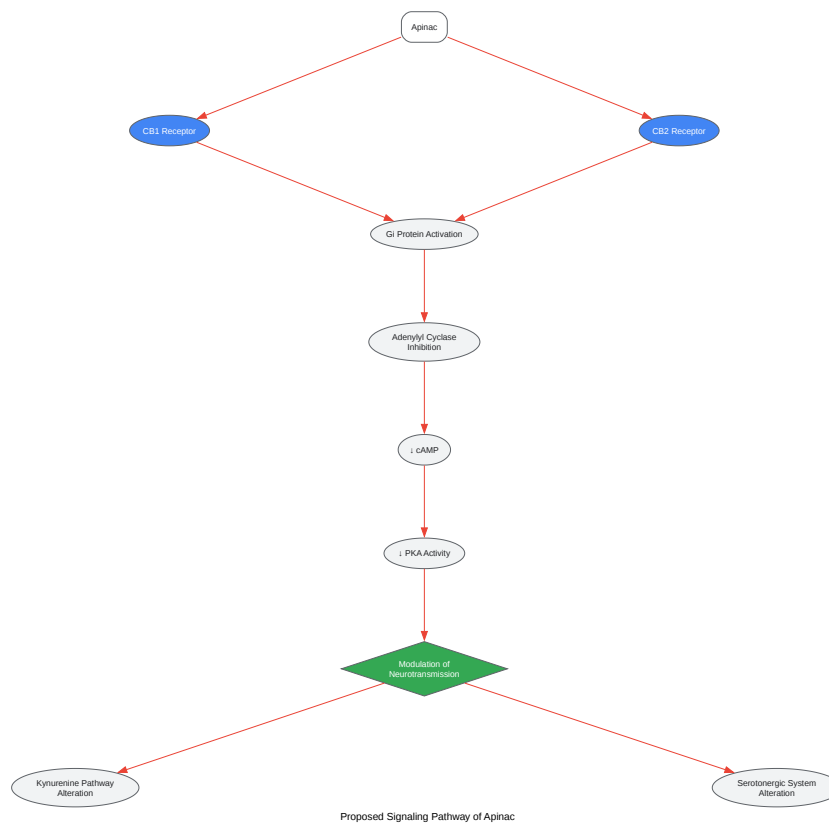
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Caption: Metabolic pathway of **Apinac** in vivo.



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Caption: Workflow for **Apinac** metabolite identification.



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Caption: Proposed signaling cascade for **Apinac**.

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References

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